molecular formula C12H20Br2Cl3O4P B14510577 Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester CAS No. 64050-74-4

Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester

Cat. No.: B14510577
CAS No.: 64050-74-4
M. Wt: 525.4 g/mol
InChI Key: HDNSATWESGTBHA-UHFFFAOYSA-N
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Description

Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes both chloroethyl and dibromoethyl groups attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloroethyl phosphate with 2-chloro-5-(1,2-dibromoethyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphoric acid derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the halogen groups, potentially leading to the formation of less halogenated compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl esters.

Scientific Research Applications

Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, di-(2-chloroethyl)-2-chloro-4-(1,2-dibromoethyl)cyclohexyl ester
  • Phosphoric acid, di-(2-chloroethyl)-2-chloro-3-(1,2-dibromoethyl)cyclohexyl ester

Uniqueness

Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64050-74-4

Molecular Formula

C12H20Br2Cl3O4P

Molecular Weight

525.4 g/mol

IUPAC Name

[2-chloro-5-(1,2-dibromoethyl)cyclohexyl] bis(2-chloroethyl) phosphate

InChI

InChI=1S/C12H20Br2Cl3O4P/c13-8-10(14)9-1-2-11(17)12(7-9)21-22(18,19-5-3-15)20-6-4-16/h9-12H,1-8H2

InChI Key

HDNSATWESGTBHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C(CBr)Br)OP(=O)(OCCCl)OCCCl)Cl

Origin of Product

United States

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